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Technical Support Center: Topoisomerase II
Decatenation Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals resolve issues with low or no

signal in topoisomerase II (Topo II) decatenation assays.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the topoisomerase II decatenation assay?

The Topo II decatenation assay measures the enzyme's ability to resolve catenated

(interlinked) DNA networks into individual circular DNA molecules. The most common substrate

is kinetoplast DNA (kDNA), a large network of interlocked DNA mini-circles from the

mitochondria of trypanosomes.[1][2] Due to its large size, this network cannot enter an agarose

gel during electrophoresis.[1][2][3][4] When active Topo II is present, it decatenates the kDNA,

releasing the individual mini-circles. These smaller, decatenated circles can then migrate into

the agarose gel, producing a visible band after staining.[1][4][5] This assay is highly specific for

Topo II because topoisomerase I cannot decatenate these substrates.[5][6]

Q2: I see no decatenated DNA band in my gel. What are the possible causes?

A complete lack of signal can be due to several factors:
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Inactive Enzyme: The Topo II enzyme may have lost its activity due to improper storage or

handling.

Missing Essential Cofactors: The reaction buffer may be missing essential cofactors like ATP

and MgCl2.[7]

Degraded ATP: ATP is crucial for the reaction and can degrade over time.[4]

Incorrect Buffer Composition: The pH or salt concentration of the reaction buffer may be

suboptimal.

Presence of a Potent Inhibitor: A compound in your reaction mix could be strongly inhibiting

the enzyme.

Poor Quality kDNA Substrate: The kDNA may be of poor quality, with a low percentage of

catenated networks.

Q3: My kDNA substrate remains in the well, and I see a very faint or no decatenated band.

What should I check?

This is a classic sign of low enzyme activity or suboptimal reaction conditions. Here are the key

areas to troubleshoot:

Enzyme Concentration: The concentration of Topo II might be too low to decatenate the

kDNA effectively within the incubation period. It's recommended to perform a titration to find

the optimal enzyme concentration.[5]

Incubation Time: The incubation time may be too short. While 30 minutes at 37°C is

standard, you can try extending it.[5][6][8]

Reaction Buffer Components: Double-check the concentrations of all buffer components,

especially ATP and MgCl2.

Inhibitory Effects of Solvents: If you are testing inhibitors dissolved in solvents like DMSO, be

aware that DMSO can inhibit Topo II activity, especially at concentrations above 1-2%.[8] It is

crucial to include a solvent control in your experiment.[5]
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Q4: I see a smear of DNA in my gel instead of a clear decatenated band. What does this

indicate?

A DNA smear is often indicative of nuclease contamination in your enzyme preparation or other

reagents.[1][7][9] Nucleases degrade the kDNA substrate, resulting in a smear of different-

sized DNA fragments. To confirm this, you can run a control reaction without ATP; nuclease

activity is ATP-independent.[7]

Troubleshooting Guide
Problem: No Decatenated Product (kDNA remains in the
well)
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Potential Cause Recommended Solution

Inactive Topoisomerase II Enzyme

- Verify the storage conditions and age of the

enzyme. Store at -80°C.[8] - Perform a positive

control with a known active enzyme lot. - Test a

range of enzyme concentrations to ensure an

adequate amount is used.[5]

Essential Cofactors Missing or Degraded

- Ensure the reaction buffer contains ATP and

MgCl2 at the correct concentrations.[7] -

Prepare fresh ATP stock solutions, as ATP can

degrade with multiple freeze-thaw cycles.[4] -

Use a complete assay buffer and avoid making

it from scratch if possible.[9]

Suboptimal Reaction Conditions

- Confirm the incubation temperature is 37°C

and the time is sufficient (typically 30 minutes).

[5][6][8] - Check the pH and salt concentration of

the reaction buffer. High salt concentrations

(>200mM NaCl) can be inhibitory.[9]

Poor Quality kDNA Substrate

- Verify the quality of the kDNA. At least 90% of

the DNA should be retained in the well of a 1%

agarose gel in the absence of enzyme.[1] - Use

a new batch of kDNA from a reliable supplier.

Presence of an Inhibitor

- If testing a compound, ensure the final

concentration of the solvent (e.g., DMSO) is not

inhibitory (ideally ≤1-2%).[8] - Run a solvent

control (reaction with solvent but no test

compound).[5]

Problem: Weak Decatenated Signal
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Potential Cause Recommended Solution

Suboptimal Enzyme Concentration

- Perform an enzyme titration to determine the

optimal concentration for your assay conditions.

An initial range of 1-5 units of purified enzyme or

5-250 µg/ml for cellular extracts can be tested.

[5]

Insufficient Incubation Time

- Increase the incubation time (e.g., to 45 or 60

minutes) to allow for more complete

decatenation.

Reaction Termination Issues

- Ensure the reaction is stopped effectively.

Adding SDS to a final concentration of 1%

before adding EDTA is critical to prevent re-

ligation.[5][6]

Suboptimal Electrophoresis

- Run the 1% agarose gel at a relatively high

voltage (e.g., 100-150V) for a shorter duration

(30-60 minutes) to minimize band diffusion.[9] -

Use an appropriate gel running buffer like TAE.

[4][9] - Ensure proper staining with ethidium

bromide (or another DNA stain) and destaining

to visualize the bands clearly.[9]

Problem: DNA Smear in the Gel
Potential Cause Recommended Solution

Nuclease Contamination

- Use nuclease-free water and reagents. -

Ensure the enzyme preparation is pure. - Run a

control reaction without ATP; nuclease activity

will persist, while Topo II activity will be absent.

[7]

Overloading of DNA
- Ensure you are loading the correct amount of

the reaction mixture onto the gel.

Experimental Protocols
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Standard Topoisomerase II Decatenation Assay Protocol
This protocol is a general guideline and may need optimization for specific enzymes and

conditions.

1. Reagent Preparation:

10x Topo II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM

DTT, and 1 mg/ml BSA.[3][8] Store at -20°C.

30X ATP Solution: 30 mM ATP. Store at -20°C.[8]

kDNA Substrate: 100 ng/µL in TE buffer. Store at 4°C or below.[8]

Topoisomerase II Enzyme: Dilute in dilution buffer as required. Store at -80°C.[8]

5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[9]

2. Reaction Setup (per 30 µL reaction):

On ice, prepare a reaction mix for the desired number of assays. For each reaction,

combine:

3 µL of 10x Topo II Reaction Buffer[8]

1 µL of 30X ATP[8]

2 µL of kDNA (200 ng)[8]

22.2 µL of nuclease-free water[8]

0.3 µL of test compound dissolved in solvent or solvent alone (for controls).[8]

Add 3 µL of diluted Topoisomerase II enzyme to initiate the reaction.[8]

Mix gently and incubate at 37°C for 30 minutes.[8]

3. Reaction Termination and Sample Preparation:
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Stop the reaction by adding 30 µL of STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM

EDTA, 0.5 mg/ml Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).[8]

Vortex briefly and centrifuge for 2 minutes.[8]

4. Agarose Gel Electrophoresis:

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[8]

Run the gel at approximately 85V for 1 hour in 1x TAE or TBE buffer.[4][8]

Stain the gel with ethidium bromide (0.5 µg/mL) for 15 minutes, followed by destaining in

water for 10-15 minutes.[8][9]

Visualize the DNA bands using a UV transilluminator.[5][8]

Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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